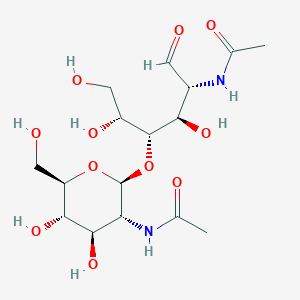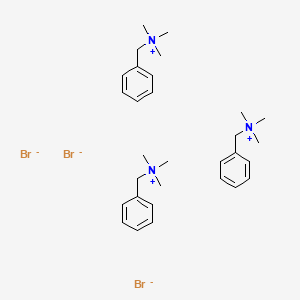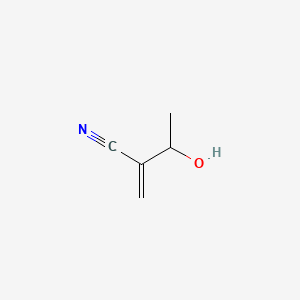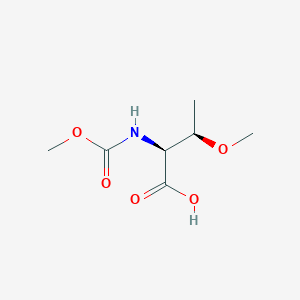
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid” is an organic compound that contains several functional groups. The “2S,3R” notation indicates that it is a chiral molecule with specific spatial arrangements of its atoms. The “methoxy” groups suggest the presence of ether functional groups, while “methoxycarbonylamino” indicates a combination of ester and amine functional groups. The “butanoic acid” part of the name suggests that the compound contains a four-carbon chain with a carboxylic acid functional group at one end.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, particularly the configuration around its chiral centers. The presence of multiple functional groups would also influence its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, the ester could undergo hydrolysis or condensation reactions, and the carboxylic acid could react with bases or alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include properties like solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity.Safety And Hazards
Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Future Directions
Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or investigating its bioactivity if relevant.
Please note that this is a general analysis based on the compound’s name and does not include specific data or research. For a more detailed and accurate analysis, specific experimental data and peer-reviewed research would be needed.
properties
CAS RN |
1007881-21-1 |
|---|---|
Product Name |
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid |
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
PAISMPKJXOZRKI-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





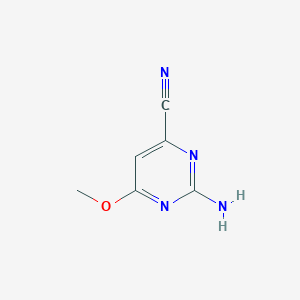
![Tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8807848.png)

![tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8807865.png)
![Ethyl 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B8807870.png)
